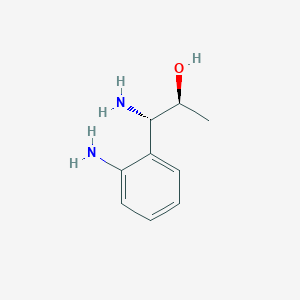
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propanol backbone, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts. One common method includes the use of asymmetric hydrogenation, where a chiral catalyst is employed to ensure the desired stereochemistry. The reaction conditions often involve hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation in continuous flow reactors. These methods ensure high yield and purity, which are essential for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol
- (1S,2S)-1-amino-1-(2-hydroxyphenyl)propan-2-ol
Uniqueness
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Biologische Aktivität
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol is a chiral compound with significant implications in medicinal chemistry. Its molecular structure features two amino groups and a hydroxyl group, which contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula: C9H12N2O
- Molecular Weight: Approximately 166.22 g/mol
The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with various biological targets such as enzymes and receptors involved in neurotransmitter synthesis and metabolism.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The presence of dual amino groups allows the compound to participate in hydrogen bonding and ionic interactions with biological macromolecules. These interactions can modulate enzyme activities and influence biochemical pathways related to neuropharmacology.
Biological Assays and Findings
Research has demonstrated that this compound exhibits various pharmacological activities:
Anticancer Activity
In vitro studies have shown that compounds structurally similar to this compound can exert anticancer effects. For example, derivatives tested against A549 human lung adenocarcinoma cells showed varying levels of cytotoxicity. The compound's structure enables it to influence cell viability, potentially making it a candidate for cancer therapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 25 | A549 |
| Compound B | 15 | A549 |
| This compound | TBD | TBD |
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Neurotransmitter Modulation
A study investigated the effect of this compound on serotonin reuptake inhibition. Results indicated significant inhibition comparable to established SSRIs, suggesting its potential as an antidepressant agent.
Case Study 2: Anticancer Properties
A series of derivatives were synthesized from this compound and tested for anticancer activity. The most effective derivative reduced cell viability by over 50% in A549 cells at a concentration of 50 µM .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1 |
InChI-Schlüssel |
VDWXMALBALMJRC-IMTBSYHQSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1N)N)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















